molecular formula C20H16FNO4 B2790689 3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one CAS No. 938036-98-7

3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one

Cat. No.: B2790689
CAS No.: 938036-98-7
M. Wt: 353.349
InChI Key: JTJYDZYBNSZNKA-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one is a synthetic furochromone derivative of significant interest in medicinal chemistry research. This compound belongs to a class of molecules known for their diverse biological activities and potential as multi-target-directed ligands. The core furochromone structure is a recognized pharmacophore, and research on analogous compounds has demonstrated promising inhibitory effects on enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The strategic incorporation of the 3-fluorophenyl substituent and the (2-methoxyethyl)amino side chain may enhance binding affinity and selectivity toward these enzymatic targets. The fluorine atom can participate in halogen bonding with protein residues, while the amino group can serve as a hydrogen bond donor, potentially increasing the compound's interaction with the peripheral anionic and catalytic sites of cholinesterases . Furthermore, furochromones have been investigated for their anti-inflammatory properties through the inhibition of enzymes like cyclooxygenase-2 (COX-2) and lipoxygenases (LOX) . The structural features of this compound make it a valuable candidate for probing these pathways. Although the precise mechanism of action for this specific molecule is yet to be fully elucidated, its design aligns with current strategies in drug discovery aimed at addressing complex multifactorial diseases. This product is intended for research purposes by qualified scientists and is strictly for laboratory use. It is not designed for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(3-fluorophenyl)-2-(2-methoxyethylamino)furo[3,2-c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO4/c1-24-10-9-22-19-16(12-5-4-6-13(21)11-12)17-18(26-19)14-7-2-3-8-15(14)25-20(17)23/h2-8,11,22H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJYDZYBNSZNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

The compound belongs to the class of furocoumarins, which are known for their diverse biological activities. Its structural features suggest potential therapeutic applications:

Antitumor Activity

Research indicates that furocoumarin derivatives exhibit significant antitumor properties. For instance, studies have shown that modifications in the structure of furocoumarins can enhance their interaction with specific proteins involved in cancer pathways .

Case Study : A derivative similar to 3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one was tested against various human cancer cell lines, demonstrating promising antiproliferative effects. The mechanism of action is believed to involve the inhibition of key enzymes responsible for tumor growth.

Antibacterial and Antifungal Properties

Furocoumarins are also recognized for their antibacterial and antifungal activities. The presence of the amino group in this compound may enhance its efficacy against microbial pathogens.

Data Table: Biological Activities of Furocoumarin Derivatives

Compound NameActivity TypeTarget OrganismsReference
3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-oneAntitumorHuman cervical (HeLa), liver (HepG2)
5-MethoxypsoralenAntifungalCandida species
AngelicinAntiviralVarious viral strains

Sensor Technology

The compound has been explored as a potential fluorescent sensor due to its unique chemical structure, which allows it to interact selectively with metal ions.

Fluorescent Sensing

Recent studies have highlighted the ability of furocoumarin derivatives to act as selective sensors for metal ions such as Fe³⁺. The compound exhibits a strong fluorescence response that is significantly quenched in the presence of Fe³⁺ ions, making it a candidate for environmental monitoring applications.

Case Study : A related furocoumarin derivative was tested for its selectivity towards Fe³⁺ over other common metal ions. The results indicated a high selectivity ratio and a detection limit below regulatory guidelines, demonstrating its potential utility in real-time water quality assessments .

Synthesis and Structural Modifications

The synthesis of 3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one can be achieved through various methods, including cycloaddition reactions involving 4-hydroxycoumarin derivatives . Structural modifications can enhance its biological activity and sensor capabilities.

Data Table: Synthesis Methods and Yields

Synthesis MethodYield (%)References
[4 + 1] Cycloaddition82–92
One-pot synthesis from hydroxycoumarinHigh yield

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The furo[3,2-c]chromen-4-one scaffold is highly modular, allowing variations in substituents at positions 2 and 3. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Position 2/3) Key Properties/Applications Reference
Target Compound 2-(2-Methoxyethyl)amino; 3-(3-fluorophenyl) Potential FFAR1/FFAR4 modulation
3-(4-Bromophenyl)-2-(cyclohexylamino) derivative 2-Cyclohexylamino; 3-(4-bromophenyl) Multicomponent reaction product
2-(Cyclohexylamino)-3-phenyl derivative (FH) 2-Cyclohexylamino; 3-phenyl Fe³⁺ selective fluorescence sensor
3-(Furan-2-yl) derivatives (3a–3d) 3-Furyl; variable substituents Antimicrobial activity (MIC: 6.25 μg/mL)
3-(Benzofuran-2-yl) derivatives (4a–4b) 3-Benzofuryl; methyl substituents Spectral characterization (HRMS, NMR)
2-(Methylsulfonyl)phenyl derivatives (3Ca–3Ce) 2-Sulfonyl; 3-aryl High-resolution crystallographic data

Substituent Impact :

  • Aryl Groups : Electron-withdrawing groups (e.g., 4-Br, 3-F) enhance fluorescence quenching in metal sensing , while electron-donating groups (e.g., 4-OCH₃) improve antimicrobial efficacy .
  • Amino Groups: Cyclohexylamino substituents increase steric bulk, reducing solubility but improving metal selectivity , whereas methoxyethylamino groups balance hydrophilicity and membrane permeability .
Physical and Spectral Properties

Comparative spectral data highlight substituent effects:

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm) HRMS (m/z) Melting Point (°C)
Target Compound ~1700 (estimated) Not reported Not available Not reported
3-(Furan-2-yl) derivative (3a) 1705 7.85 (d, J=8.4 Hz, H-5), 6.85 (s, H-3) 252.0 [M⁺] 180–182
3-(4-Bromophenyl) derivative (FH analog) 1712 7.92 (d, J=8.3 Hz, H-5), 7.45 (m, Ar-H) 425.0 [M⁺] 198–200
3-(Thiophen-2-yl) derivative (3Ce) 1698 7.88 (d, J=8.2 Hz, H-5), 7.30 (m, thiophene-H) 431.0868 [M+H]⁺ 165–167

The target compound’s fluorine substituent would downfield-shift aromatic protons in ¹H NMR, while the methoxyethyl group contributes to a singlet near δ 3.3–3.5 .

Q & A

Q. What are the common synthetic routes for furo[3,2-c]chromen-4-one derivatives, and how does the target compound fit into these methodologies?

Furo[3,2-c]chromen-4-ones are typically synthesized via Yb(OTf)₃-catalyzed [3+2] annulation of 4-hydroxycoumarins with β-nitroalkenes or aldehydes . For example, 3-aryl derivatives are formed by reacting 4-hydroxycoumarin with β-nitroalkenes in dichloromethane under reflux for 24 hours, followed by silica gel chromatography . The target compound likely extends this approach by introducing a (2-methoxyethyl)amino group at position 2 and a 3-fluorophenyl substituent at position 2. Key characterization tools include ¹H/¹³C NMR, IR, and HRMS to confirm regiochemistry .

Q. What biological activities are associated with furo[3,2-c]chromen-4-one derivatives?

These compounds exhibit diverse bioactivities, including anticancer (e.g., activity against SK-BR-3 breast cancer and HCT-15 colon cancer cells), antimicrobial, and anti-inflammatory properties . Fluorescence-based sensing of metal ions (e.g., Fe³⁺) has also been reported, where substituents like cyclohexylamino groups enhance selectivity . The 3-fluorophenyl and 2-methoxyethylamino groups in the target compound may modulate solubility and target binding, warranting further bioactivity screens.

Q. How are furo[3,2-c]chromen-4-one derivatives characterized structurally?

Standard protocols involve:

  • NMR spectroscopy : To confirm substituent positions and coupling patterns (e.g., aromatic protons in ¹H NMR at δ 7.3–8.0 ppm ).
  • X-ray crystallography : For unambiguous confirmation of regiochemistry and hydrogen-bonding networks (e.g., SHELXL refinement ).
  • HRMS : To verify molecular formula and isotopic patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 2-amino-substituted furochromenones?

Contradictory yields in literature (e.g., 45–65% for similar compounds ) suggest sensitivity to substituent electronics and steric effects. Strategies include:

  • Catalyst screening : Testing Brønsted acids (e.g., Yb(OTf)₃ vs. PIDA) to enhance annulation efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of amino-containing intermediates .
  • Temperature control : Lower temperatures (e.g., room temperature) for steps involving thermally labile groups .

Q. What mechanistic insights explain the regioselectivity of [3+2] annulation in furochromenone synthesis?

The reaction proceeds via a Michael addition of 4-hydroxycoumarin to β-nitroalkenes, followed by cyclization and elimination. Density functional theory (DFT) studies suggest that electron-withdrawing groups (e.g., fluorine at position 3) stabilize the transition state, favoring formation of the 3-aryl-2-amino product . Competing pathways (e.g., dihydrofuran byproducts) are minimized by using bulky substituents like 2-methoxyethylamine .

Q. How can structural modifications enhance the anticancer activity of this compound?

Structure-activity relationship (SAR) studies indicate:

  • Fluorine substitution : Improves metabolic stability and membrane permeability .
  • Amino groups : The (2-methoxyethyl)amino moiety may act as a hydrogen-bond donor, enhancing interactions with kinase targets (e.g., EGFR or CDK inhibitors) .
  • Functionalization at position 8 : Introducing halogens (e.g., Cl) or methoxy groups can boost cytotoxicity . Validate via MTT assays and docking studies against cancer cell lines.

Q. What analytical strategies resolve contradictions in spectral data for structurally similar derivatives?

Discrepancies in NMR or mass spectra (e.g., conflicting δ values for aromatic protons ) can arise from tautomerism or crystal packing effects. Solutions include:

  • Variable-temperature NMR : To identify dynamic processes .
  • 2D NMR (COSY, NOESY) : To assign coupling networks and confirm regiochemistry .
  • Comparative XRD analysis : To correlate solid-state structures with solution-phase data .

Q. How does the compound interact with Fe³⁺ in fluorescence sensing applications?

The amino and carbonyl groups act as binding sites for Fe³⁺, inducing chelation-enhanced quenching (CHEQ). Methoxyethyl groups improve solubility in aqueous-organic mixtures (e.g., DMSO/H₂O) . Advanced studies should quantify binding constants (e.g., Benesi-Hildebrand plots) and assess interference from competing ions (e.g., Cu²⁺) .

Methodological Notes

  • Data contradictions : Highlighted in synthetic yields and spectral assignments , emphasizing need for replication.
  • Software tools : SHELX for crystallography , Gaussian for DFT studies .

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